3-Amino-7-bromoisoquinoline-4-carbonitrile

Beschreibung

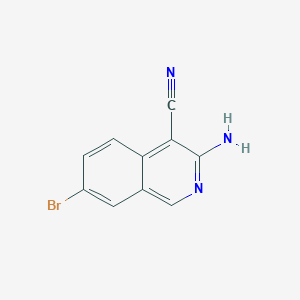

3-Amino-7-bromoisoquinoline-4-carbonitrile (CAS 1382847-98-4) is a heterocyclic compound featuring an isoquinoline backbone substituted with amino (–NH₂), bromo (–Br), and cyano (–CN) groups at positions 3, 7, and 4, respectively. Its molecular formula is C₁₀H₆BrN₃, and it is commercially available with a purity of ≥95% .

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-amino-7-bromoisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,5H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUAUULRZLRULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2C=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737865 | |

| Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1382847-98-4 | |

| Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis from Isoquinoline Derivatives

The preparation of this compound generally involves the bromination and subsequent functionalization of isoquinoline derivatives. The steps include:

-

- Isoquinoline is treated with brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce a bromine atom at the desired position.

- Solvents like acetonitrile or dichloromethane are commonly used.

Introduction of the Amino Group :

- The brominated isoquinoline undergoes amination using ammonia or amine derivatives.

- Catalysts such as palladium complexes may be employed for coupling reactions.

-

- The nitrile group is introduced through cyanation reactions, often using reagents like copper(I) cyanide or potassium cyanide in polar aprotic solvents.

Stepwise Synthesis via Protected Intermediates

A more refined approach involves the use of protected intermediates to improve yields and selectivity:

Formation of Protected Isoquinoline Derivatives :

- Protective groups (e.g., tert-butyl carbamates) are added to stabilize reactive intermediates during the synthesis.

-

- Bromination and cyanation steps are carried out sequentially, ensuring that the protective group prevents unwanted side reactions.

-

- The protective group is removed under acidic or basic conditions, followed by amination to yield the target compound.

Catalytic Methods

Recent advancements have introduced catalytic methods to enhance efficiency:

-

- Oxidative bromination using tert-butyl hydroperoxide (TBHP) and iodine has been reported for related compounds, avoiding the need for heavy metals.

Palladium-Catalyzed Coupling :

- Palladium-based catalysts facilitate coupling reactions between brominated isoquinolines and nitrogen-containing reagents.

- Ligands like triphenylphosphine or xanthene derivatives improve reaction rates and selectivity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Bromination and Amination | Simple setup, fewer steps | Lower selectivity, potential side reactions |

| Stepwise Synthesis with Protection | Higher yields, better control | More complex, requires additional reagents |

| Catalytic Methods | Environmentally friendly, high efficiency | Requires specialized catalysts |

Example Synthesis Protocol

Below is an example protocol adapted from related isoquinoline syntheses:

Step 1: Bromination

- Reactant: Isoquinoline

- Reagent: NBS

- Solvent: Acetonitrile

- Conditions: Reflux for 12 hours

- Yield: ~85%

Step 2: Cyanation

- Reactant: Brominated isoquinoline

- Reagent: CuCN

- Solvent: Dimethylformamide (DMF)

- Conditions: Stirring at 100°C for 6 hours

- Yield: ~75%

Step 3: Amination

- Reactant: Bromonitrile derivative

- Reagent: Ammonia gas

- Catalyst: Pd(PPh3)4

- Solvent: Ethanol

- Conditions: Heating at 80°C for 8 hours

- Yield: ~80%

Notes on Optimization

-

- Temperature and solvent choice significantly affect yields.

- Polar aprotic solvents like DMF enhance cyanation efficiency.

-

- Ligand-modified palladium catalysts improve selectivity during amination steps.

-

- Column chromatography with petroleum ether/ethyl acetate mixtures ensures high purity of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Amino-7-bromoisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often employed in these reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, coupling reactions can produce various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity :

- Case studies have shown that 3-amino-7-bromoisoquinoline-4-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 5.1 μM against MGC-803 gastric cancer cells, indicating its potential as an anticancer agent .

-

Antibacterial Properties :

- Research indicates that this compound possesses antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics .

- Protein Kinase Inhibition :

Biological Research

- Enzyme Interaction Studies :

- Mechanistic Studies :

Industrial Applications

- Synthesis of Advanced Materials :

- Catalyst Development :

Wirkmechanismus

The specific mechanism of action for 3-Amino-7-bromoisoquinoline-4-carbonitrile depends on its application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the context of its use, such as in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxy-quinoline-3-carbonitrile

isoquinoline) and substitution:

- Substituents: Amino (position 6), ethoxy (–OCH₂CH₃, position 7), and a 3-chloro-4-fluorophenylamino group (position 4).

- Its synthesis involves multi-step amination and etherification .

3-Amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile

- CAS : 130651-65-9

- Substituents: Nitro (–NO₂, position 7), oxo (=O, position 1), and phenyl (position 2).

- Key differences : The nitro group strongly withdraws electrons, reducing nucleophilicity at position 7 compared to bromo. The oxo group introduces a polar carbonyl, affecting hydrogen-bonding capacity .

4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile

- CAS : 214476-09-2

- Substituents : Chloro (–Cl, position 4), ethoxy (position 7), and nitro (position 6).

- Key differences : Chlorine’s smaller size and higher electronegativity versus bromo alter steric and electronic profiles. The nitro group at position 6 may confer higher reactivity in reduction reactions .

7-Bromo-3-oxoisoindoline-4-carbonitrile

- CAS : 1370467-88-1

- Structure : Isoindoline backbone with oxo (=O, position 3) and bromo (position 7).

- The oxo group increases polarity, impacting solubility .

4-Amino-3-bromoisoquinoline

- CAS : 40073-37-8

- Substituents: Amino (position 4) and bromo (position 3).

- Key differences: Bromo at position 3 instead of 7 creates distinct electronic environments. The absence of a cyano group limits its utility in cyanation reactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects: Bromine’s moderate electron-withdrawing nature in this compound balances reactivity and stability, unlike nitro groups (), which may deactivate the ring excessively .

- Structural Flexibility: The isoquinoline backbone offers a larger π-system for binding interactions compared to isoindoline (), critical in kinase inhibitor design .

- Synthetic Utility : Bromo at position 7 enables Suzuki-Miyaura couplings, whereas chloro () or nitro () substituents are less versatile in cross-coupling .

- Biological Relevance: Ethoxy and aryl amino groups () enhance bioavailability, a trait absent in the target compound but exploitable in prodrug strategies .

Biologische Aktivität

3-Amino-7-bromoisoquinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2, which indicates the presence of a bromine atom at the 7-position and an amino group at the 3-position of the isoquinoline ring. The carbonitrile group at the 4-position enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including bromination and subsequent amination. The general synthetic route can be summarized as follows:

- Bromination : Isoquinoline is brominated at the 7-position.

- Amination : The resulting bromo compound is reacted with an appropriate amine to introduce the amino group.

- Formation of Carbonitrile : The final step involves the introduction of the carbonitrile group, often through nucleophilic substitution.

Anticancer Properties

Research has demonstrated that isoquinoline derivatives exhibit various anticancer activities. For example, a study highlighted that derivatives similar to this compound showed inhibitory effects on myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), both critical in cancer proliferation pathways .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MLCK | 5.0 | |

| 7-Fluoroisoquinoline | EGFR | 3.2 | |

| Lycobetaine Derivative | Topoisomerase I & II | >100 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling processes.

Case Studies

Several studies have evaluated the biological effects of isoquinoline derivatives, including this compound:

- Study on Prostate Cancer Cells : A structural optimization study found that certain isoquinoline derivatives exhibited remarkable selectivity against prostate cancer cell lines, suggesting potential therapeutic applications in oncology .

- Inhibition Studies : A series of experiments demonstrated that modifications at the 7-position significantly affected the inhibitory activity against MLCK and EGFR, indicating that structural variations can lead to enhanced biological efficacy .

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-7-bromoisoquinoline-4-carbonitrile?

A multi-step synthesis approach is typically employed, starting with brominated isoquinoline precursors. For example, a modified Strecker or Ullmann coupling reaction can introduce the amino and cyano groups. Key steps include:

- Bromination : Use brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-bromination .

- Cyanation : Introduce the carbonitrile group via nucleophilic substitution with CuCN or KCN in polar aprotic solvents like DMF .

- Amination : Employ Buchwald-Hartwig amination or reductive amination with NH₃/NaBH₄ to install the amino group .

Validation : Monitor reaction progress via TLC and characterize intermediates using / NMR and FT-IR spectroscopy .

Q. How can the purity of this compound be assessed?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve impurities. A mobile phase of acetonitrile/water (70:30) is effective .

- Elemental Analysis : Confirm stoichiometry (C, H, N) with deviations <0.4% .

- Melting Point : Compare observed mp (e.g., 192–197°C) with literature values to detect solvates or polymorphs .

Q. What crystallographic tools are suitable for structural elucidation?

- SHELX Suite : For small-molecule refinement, use SHELXL to model hydrogen bonding and Br···π interactions. SHELXD aids in solving phase problems via dual-space methods .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

- WinGX : Integrate data processing, structure solution, and refinement workflows for reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

- Dynamic NMR : Probe exchange processes in solution (e.g., variable-temperature NMR) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···N contacts) using CrystalExplorer .

- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify conformational biases .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve yields by 15–20% .

- Catalyst Screening : Test Pd/Xantphos or CuI/1,10-phenanthroline systems for amination efficiency .

- Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance cyanation selectivity .

Q. How to design experiments for studying its biological activity?

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with quinoline-targeted enzymes (e.g., cytochrome P450) .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and antimalarial activity (Plasmodium IC₅₀) against chloroquine-resistant strains .

- Metabolic Stability : Perform hepatic microsomal studies with LC-MS/MS to quantify metabolite formation .

Methodological Challenges and Solutions

Q. Handling air/moisture-sensitive intermediates during synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.